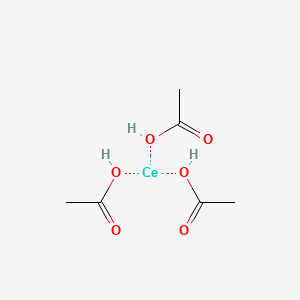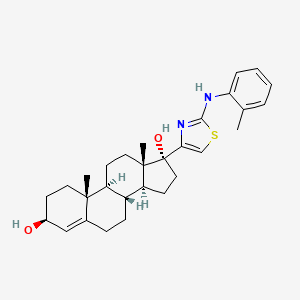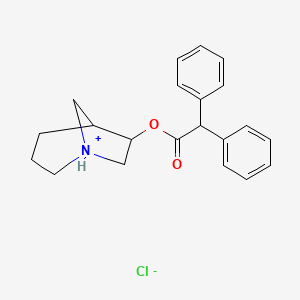
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol involves several steps, typically starting from commercially available steroids. The synthetic route often includes:
Hydrogenation: This step involves the reduction of double bonds in the steroid precursor.
Methylation: Introduction of a methyl group at the 17-alpha position.
Oxidation and Reduction: These steps are used to introduce and modify functional groups at specific positions on the steroid backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can further modify the steroid backbone, often using reagents like lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways regulating cell growth and differentiation .
Comparaison Avec Des Composés Similaires
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol can be compared with other similar compounds such as:
- 4,4-Dimethyl-5-alpha-androstane-3-beta,17-beta-diol
- 17-alpha-Ethynyl-5(H)-androstane-3-beta,17-beta-diol
- 5-alpha-Androst-6-ene-3-beta,17-beta-diol
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methylation pattern and its resulting biological effects .
Propriétés
Numéro CAS |
2694-98-6 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(3R,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,14-17,21-22H,5,7-8,10-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
MQKCILYFKAJWDB-DTMQFJJTSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C=C[C@@H](C4)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
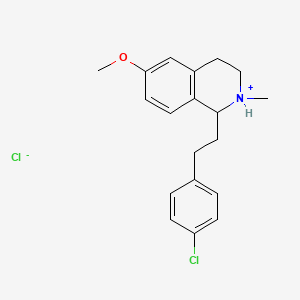
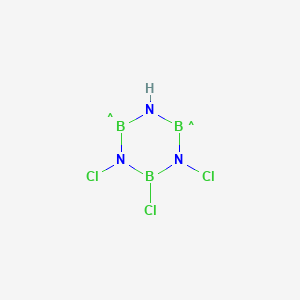

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
